Cas no 2137100-66-2 (1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)

1-{(1s,3s)-3-Methoxycyclobutylmethyl}-1H-pyrazol-4-amine is a specialized pyrazole derivative characterized by its unique cyclobutylmethyl substitution pattern. The (1s,3s)-stereochemistry of the methoxycyclobutyl group enhances structural rigidity, potentially improving binding selectivity in medicinal chemistry applications. The presence of the primary amine at the 4-position of the pyrazole ring offers a versatile handle for further functionalization, making it a valuable intermediate in pharmaceutical synthesis. Its well-defined stereochemistry and functional group compatibility suggest utility in the development of targeted small-molecule therapeutics, particularly in kinase inhibition or GPCR modulation. The compound's stability under standard conditions further supports its suitability for exploratory research and lead optimization studies.
1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine structure
2137100-66-2 structure
Product name:1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine
CAS No:2137100-66-2
MF:C9H15N3O
Molecular Weight:181.234901666641
CID:5817598
PubChem ID:165479868

1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine
    • 2137100-66-2
    • 1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
    • EN300-1110689
    • 2138158-84-4
    • 1-[(3-methoxycyclobutyl)methyl]-1H-pyrazol-4-amine
    • EN300-1111412
    • インチ: 1S/C9H15N3O/c1-13-9-2-7(3-9)5-12-6-8(10)4-11-12/h4,6-7,9H,2-3,5,10H2,1H3
    • InChIKey: RUGMRKWLFDECAY-UHFFFAOYSA-N
    • SMILES: O(C)C1CC(CN2C=C(C=N2)N)C1

計算された属性

  • 精确分子量: 181.121512110g/mol
  • 同位素质量: 181.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • XLogP3: 0.1

1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1111412-0.05g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1111412-5g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1111412-0.25g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1111412-5.0g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2
5.0g
$8152.0 2023-07-10
Enamine
EN300-1111412-1.0g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2
1.0g
$2811.0 2023-07-10
Enamine
EN300-1111412-0.1g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1111412-10g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1111412-0.5g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1111412-2.5g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1111412-10.0g
1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-4-amine
2137100-66-2
10.0g
$12088.0 2023-07-10

1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine 関連文献

1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amineに関する追加情報

Comprehensive Overview of 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine (CAS No. 2137100-66-2)

The compound 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine, identified by its CAS number 2137100-66-2, is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. This pyrazole derivative is characterized by its unique cyclobutylmethyl and methoxy functional groups, which contribute to its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may offer novel mechanisms of action in targeting specific biological pathways.

In recent years, the demand for heterocyclic compounds like 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine has surged due to their versatility in medicinal chemistry. The pyrazole core is a common scaffold in many FDA-approved drugs, and modifications such as the methoxycyclobutylmethyl side chain can enhance bioavailability and target specificity. This compound is often explored in the context of kinase inhibitors, GPCR modulators, and other therapeutic areas where small molecules play a critical role.

One of the key advantages of CAS No. 2137100-66-2 is its potential for structure-activity relationship (SAR) studies. By tweaking the methoxy or cyclobutyl groups, scientists can optimize the compound's efficacy and selectivity. This approach aligns with current trends in precision medicine, where tailored molecular designs are essential for addressing complex diseases. Additionally, the compound's amine functionality provides a handle for further derivatization, making it a valuable intermediate in synthetic chemistry.

The synthesis of 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions, including cycloaddition and nucleophilic substitution. Advanced techniques such as asymmetric catalysis are often employed to achieve the desired stereochemistry at the (1s,3s) positions. These synthetic strategies are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in cutting-edge research.

From a commercial perspective, CAS No. 2137100-66-2 is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Its pricing and availability are influenced by factors such as purity, stereoisomeric excess, and scalability of the synthesis route. Researchers are advised to verify the certificate of analysis (CoA) to ensure the compound meets their experimental requirements.

In conclusion, 1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine represents a promising candidate for further investigation in drug development. Its unique structural attributes and potential therapeutic applications make it a subject of ongoing research. As the scientific community continues to explore small-molecule therapeutics, compounds like this will likely play a pivotal role in advancing personalized medicine and targeted therapies.

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